2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 1223930-94-6
Cat. No.: VC4569452
Molecular Formula: C27H25N3O3
Molecular Weight: 439.515
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223930-94-6 |
|---|---|
| Molecular Formula | C27H25N3O3 |
| Molecular Weight | 439.515 |
| IUPAC Name | 2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H25N3O3/c1-17-13-18(2)25(19(3)14-17)28-24(31)16-29-27-22(15-20-9-7-8-12-23(20)33-27)26(32)30(29)21-10-5-4-6-11-21/h4-14H,15-16H2,1-3H3,(H,28,31) |
| Standard InChI Key | ABZIVGNRFHNERW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)C |
Introduction
The compound 2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that combines various heterocyclic scaffolds, including chromeno[2,3-c]pyrazole and acetamide functionalities. This compound is of interest due to its potential biological activities and structural complexity, which could be leveraged in pharmaceutical applications.
Structural Overview
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Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its components. The chromeno[2,3-c]pyrazole part involves a chromene ring fused with a pyrazole ring, while the acetamide part is linked to a 2,4,6-trimethylphenyl group.
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Chemical Structure: The structure consists of a chromeno[2,3-c]pyrazole core, which is a fused ring system, attached to an acetamide moiety. The pyrazole ring is part of the chromeno[2,3-c]pyrazole system, and the acetamide is linked to a 2,4,6-trimethylphenyl group.
Synthesis Approaches
The synthesis of such complex molecules typically involves multi-step reactions. While specific synthesis details for this exact compound are not available in the provided literature, similar compounds often involve reactions such as:
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Condensation Reactions: These are common for forming heterocyclic rings.
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Cyclization Reactions: Used to form the fused ring systems like chromeno[2,3-c]pyrazole.
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Amidation Reactions: To attach the acetamide moiety.
Potential Biological Activities
Compounds with similar structures have shown various biological activities, including:
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Antimicrobial Activity: Some chromeno[2,3-c]pyrazoles have been reported to exhibit antimicrobial properties.
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Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory effects.
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Anticancer Activity: Certain chromene and pyrazole derivatives have been studied for their anticancer potential.
Spectroscopic Characterization
Characterization of such compounds typically involves spectroscopic methods like:
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NMR Spectroscopy: To determine the structure and confirm the presence of specific functional groups.
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IR Spectroscopy: Useful for identifying functional groups such as carbonyls and amides.
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Mass Spectrometry: To confirm the molecular weight and structure.
Data Tables
Given the lack of specific data on this compound, a hypothetical table for similar compounds might look like this:
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
|---|---|---|---|
| Example 1 | C20H18N4O3 | 366.38 | 75 |
| Example 2 | C22H22N4O3 | 394.43 | 80 |
Note: These examples are hypothetical and based on similar compounds.
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